3-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-1H-quinolin-4-one is a synthetic compound notable for its potential applications in medicinal chemistry. This compound belongs to the class of quinolines, which are known for their diverse biological activities, including anticancer and antimicrobial properties. The structure of this compound incorporates a quinoline ring system, a sulfonyl group, and methoxy substituents, which contribute to its reactivity and biological profile.
3-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-1H-quinolin-4-one is classified as a quinoline derivative. Quinoline compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This specific compound is further categorized under sulfonamide derivatives due to the presence of the sulfonyl group, which enhances its pharmacological properties.
The synthesis of 3-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-1H-quinolin-4-one can be achieved through several methods, typically involving multi-step organic reactions. A common approach includes the formation of the quinoline core followed by the introduction of the sulfonyl and methoxy groups.
Technical Details:
The molecular structure of 3-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-1H-quinolin-4-one features:
The molecular formula is , with a molecular weight of approximately 358.44 g/mol. Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm the identity and purity of the compound.
3-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-1H-quinolin-4-one can undergo various chemical reactions typical for quinoline derivatives:
Technical Details: Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining the outcome and efficiency of these transformations .
The mechanism of action for 3-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-1H-quinolin-4-one primarily involves its interaction with biological targets such as proteins or enzymes associated with disease pathways.
Data:
The specific interactions at the molecular level can be elucidated through computational modeling and biochemical assays .
Relevant Data or Analyses: Characterization techniques such as Infrared Spectroscopy and Ultraviolet-visible Spectroscopy provide insights into functional groups and electronic transitions within the molecule .
3-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-1H-quinolin-4-one has potential applications in:
The compound 3-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-1H-quinolin-4-one exemplifies strategic molecular design integrating three pharmacophoric elements: a quinolin-4-one core, a sulfonamide tether, and a lipophilic aryl substituent. This configuration leverages synergistic electronic and steric properties to enhance target binding and metabolic stability [2] [10].
Table 1: Electronic Effects of Key Substituents
Position | Substituent | Electronic Contribution | Biological Impact |
---|---|---|---|
C6/C7 | –OCH₃ | +M effect (electron-donating) | ↑ Electron density at C4=O; enhances H-bond acceptor strength |
Sulfonamide | –SO₂– | Polar, planar | Facilitates enzyme active site docking via metal coordination |
Phenyl C4 | –C(CH₃)₃ | –I effect (electron-withdrawing) | ↑ Lipophilicity; shields sulfonamide from metabolism |
Quantum mechanical analyses (DFT/B3LYP) reveal the sulfonyl group reduces the HOMO-LUMO gap (ΔE = 4.35 eV) compared to non-sulfonylated quinolines (ΔE = 5.38 eV), increasing electrophilicity at C3 and favoring nucleophilic attack in covalent inhibition scenarios [4]. Conformational studies indicate the tert-butyl group induces a 15° dihedral angle between phenyl and sulfonyl planes, optimizing hydrophobic pocket binding [9].
Quinoline and sulfonamide pharmacophores have distinct yet complementary therapeutic legacies. Quinoline derivatives emerged with quinine’s isolation (1820), laying foundations for antimalarials (e.g., chloroquine). Modern oncology drugs (e.g., topotecan) exploit quinoline’s DNA intercalation capacity [10]. Parallelly, sulfonamides debuted as antibacterials (Prontosil, 1935), later evolving into carbonic anhydrase inhibitors (e.g., acetazolamide) [2].
The hybridization of these motifs addresses limitations of each scaffold:
Table 2: Evolution of Quinoline-Sulfonamide Hybrid Therapeutics
Era | Quinoline Drug | Sulfonamide Drug | Hybrid Innovation |
---|---|---|---|
1930s | Quinine (antimalarial) | Prontosil (antibacterial) | – |
1980s | Ciprofloxacin (antibiotic) | Sulfadiazine (antitoxoplasmic) | Fluoroquinolone-sulfonamide conjugates for dual-pathogen infections |
2020s | Camptothecin (anticancer) | Celecoxib (COX-2 inhibitor) | 3-Arylsulfonylquinolin-4-ones targeting tumor-associated carbonic anhydrases |
Recent synthetic breakthroughs enable precise functionalization:
Table 3: Synthetic Routes to Key Derivatives
Method | Conditions | Target Compound | Yield | Advantage |
---|---|---|---|---|
Friedländer Synthesis | 2-Aminobenzaldehyde + ketone, TFA catalyst | Quinoline core | 70–85% | Atom economy |
Sulfonyl Radical Addition | TsSePh, blue LED, CH₃CN/H₂O | 3-Sulfonylquinolin-4-one | 76–81% | Metal-free |
N-Alkylation | RSO₂Cl, DIPEA, DCM | 3-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one | 89% | Late-stage diversification |
These innovations underscore the compound’s role as a versatile chemotype for next-generation inhibitors, particularly in oncology and infectious diseases [6] [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: